

A Comparative Analysis of Cebranopadol and Fentanyl on Respiratory Depression

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Compound of Interest

Compound Name: Cebranopadol

Cat. No.: B606582

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This guide provides an objective comparison of the respiratory effects of **Cebranopadol** and the conventional opioid agonist, fentanyl. The information presented is collated from preclinical and clinical studies to support research and development in the field of analgesics with improved safety profiles.

Executive Summary

Respiratory depression is the most severe adverse effect associated with traditional opioid analgesics, often leading to fatal outcomes in overdose scenarios. Fentanyl, a potent μ -opioid peptide (MOP) receptor agonist, is well-documented for its profound respiratory depressant effects. **Cebranopadol**, a first-in-class analgesic, acts as an agonist at both the MOP receptor and the nociceptin/orphanin FQ peptide (NOP) receptor. This dual mechanism of action is suggested to provide effective analgesia while mitigating the risk of respiratory depression. Experimental data indicates that **Cebranopadol** possesses a wider therapeutic window between its antinociceptive effects and respiratory depression compared to fentanyl.[1][2]

Comparative Efficacy and Respiratory Safety

Preclinical studies in rats have demonstrated that at equianalgesic doses, fentanyl induces significant respiratory depression, whereas **Cebranopadol** does not produce a similar level of respiratory impairment.[1] This is attributed to the opposing effects of NOP receptor activation, which counteracts the MOP receptor-mediated respiratory depression.[1][2][3]

Quantitative Analysis of Antinociceptive Potency and Respiratory Effects in Rats

The following table summarizes the key findings from a comparative study in Sprague-Dawley rats.

| Parameter | Cebranopadol | Fentanyl Citrate | Reference |
|--|--|--|-----------|
| Antinociception (Tail-Flick Model) | | | |
| ED50 (Peak Effect) | 7.4 µg/kg (95% CI, 6.6 to 8.2 µg/kg) | 10.7 µg/kg (95% CI, 9 to 12.7 µg/kg) | [1] |
| Respiratory Depression (Arterial Blood Gas Tensions) | | | |
| Dose to increase PaCO ₂ to 45 mmHg | Not reached at doses producing maximal antinociception | 17.6 µg/kg (95% CI, 7.6 to 40.8 µg/kg) | [1] |
| PaCO ₂ levels at maximal antinociception | < 35 mmHg | > 50 mmHg | [1] |

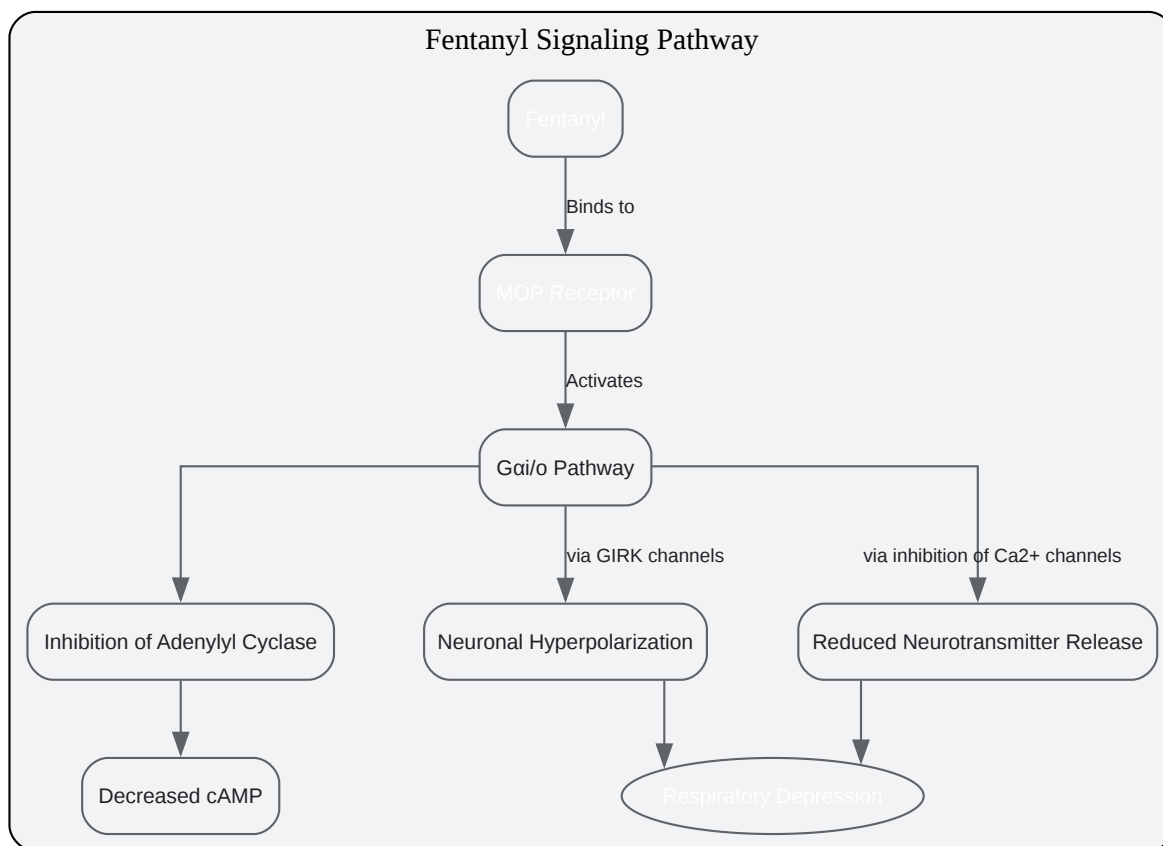
PaCO₂: Partial pressure of carbon dioxide in arterial blood. An increase in PaCO₂ is a primary indicator of respiratory depression.

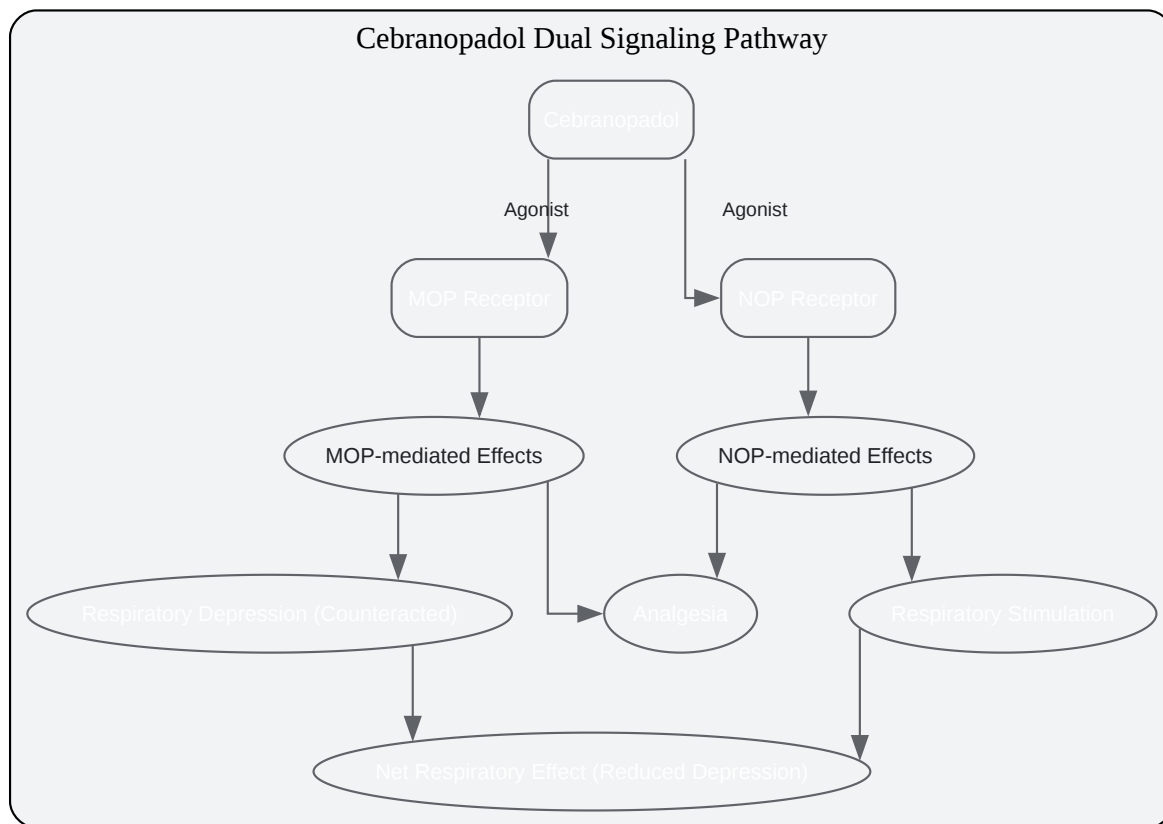
Mechanism of Action and Signaling Pathways

Opioid-induced respiratory depression is primarily mediated by the activation of MOP receptors in the brainstem's respiratory control centers.[4][5][6] This activation leads to a decrease in respiratory rate and tidal volume.[4][7] Fentanyl's potent MOP receptor agonism is the direct cause of its significant respiratory side effects.[4][5]

Cebranopadol's unique profile stems from its dual agonism. While its MOP receptor activity provides analgesia, its concurrent activation of the NOP receptor appears to counteract the MOP-mediated respiratory depression.[1][2][3] The NOP receptor system has been shown to

have a modulatory role in respiration, and its activation can lead to respiratory stimulation, thereby offsetting the depressant effects of MOP receptor activation.[1][3]





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